

# Infigratinib for Achondroplasia: A Technical Guide for Researchers

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## Compound of Interest

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For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of Infigratinib, a promising investigational therapy for achondroplasia. This guide details the mechanism of action, summarizes key preclinical and clinical data, and outlines the experimental protocols from pivotal studies.

## Introduction to Achondroplasia and the Role of FGFR3

Achondroplasia, the most common form of dwarfism, is an autosomal dominant genetic disorder. It is characterized by disproportionate short stature, with short limbs, a relatively long and narrow trunk, and macrocephaly with frontal bossing. The underlying cause of over 99% of achondroplasia cases is a gain-of-function mutation in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene.

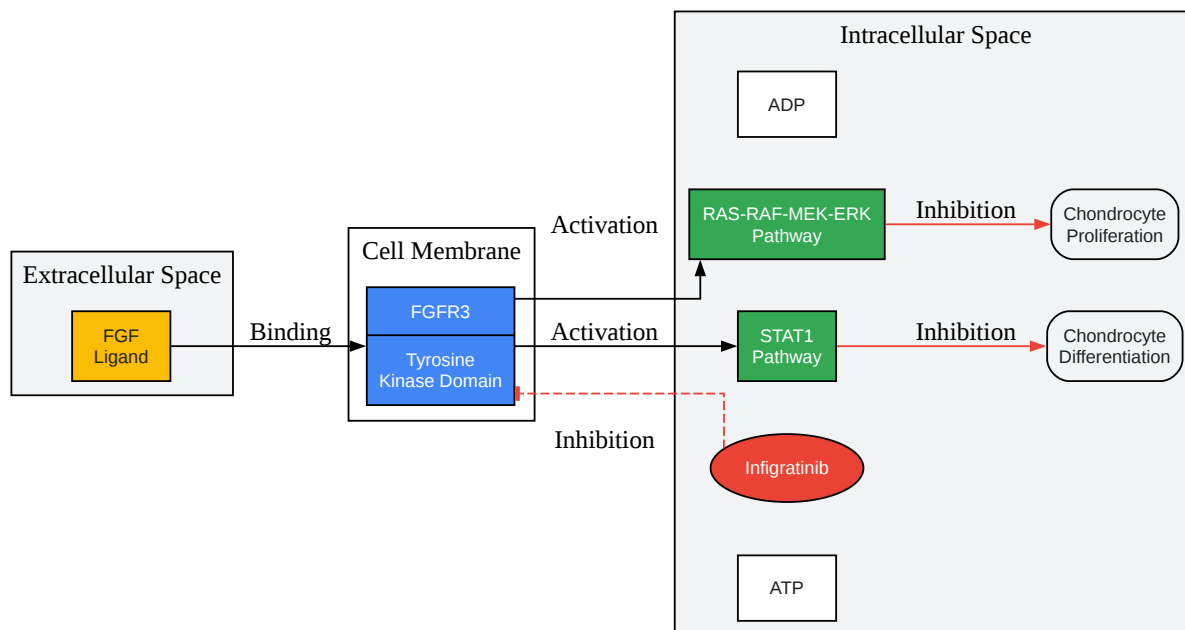
The specific G380R mutation in the transmembrane domain of the FGFR3 protein leads to its constitutive activation. This overactive receptor negatively regulates endochondral ossification, the process by which bone tissue is created from cartilage, particularly in the long bones. The downstream signaling cascade from the activated FGFR3 receptor inhibits the proliferation and differentiation of chondrocytes in the growth plates, ultimately leading to impaired bone growth.

## Infigratinib: A Targeted FGFR3 Inhibitor

Infigratinib (formerly BGJ398) is an orally bioavailable, selective, small-molecule tyrosine kinase inhibitor that targets FGFR1, FGFR2, and FGFR3. By binding to the ATP-binding pocket of the FGFR3 kinase domain, Infigratinib blocks the receptor's autophosphorylation and subsequent activation of downstream signaling pathways. This targeted inhibition aims to normalize the excessive signaling caused by the FGFR3 mutation in achondroplasia, thereby promoting chondrocyte proliferation and differentiation and restoring more typical bone growth.

## Mechanism of Action

The constitutively active FGFR3 receptor in achondroplasia triggers downstream signaling cascades, primarily the RAS-MAPK and STAT1 pathways, which inhibit chondrocyte proliferation and maturation. Infigratinib acts as an ATP-competitive inhibitor at the intracellular tyrosine kinase domain of FGFR3. This blockade prevents the transfer of phosphate from ATP to tyrosine residues on the receptor, thereby inhibiting its activation and the subsequent phosphorylation of downstream signaling molecules. The intended therapeutic effect is the reduction of the inhibitory signals on chondrocyte activity, allowing for the partial restoration of endochondral bone growth.



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**Figure 1:** Infigratinib's Mechanism of Action on the FGFR3 Signaling Pathway.

## Preclinical Research

Infigratinib has been evaluated in a preclinical mouse model of achondroplasia (Fgfr3Y367C/+), which carries a mutation analogous to a common human FGFR3 mutation causing achondroplasia. These studies have demonstrated a dose-dependent improvement in skeletal parameters.

## Preclinical Study Data

The following table summarizes the key quantitative findings from a preclinical study of Infigratinib in the Fgfr3Y367C/+ mouse model.<sup>[1][2]</sup>

Dose Group (Subcutaneous, daily for 15 days)	Improvement in Upper Limb Bone Length	Improvement in Lower Limb Bone Length	Improvement in Foramen Magnum Size
0.2 mg/kg/day	Data not specified	Data not specified	Data not specified
0.5 mg/kg/day	7% - 14%	10% - 17%	12%
1.0 mg/kg (intermittent, every 3 days)	Data not specified	Data not specified	Data not specified

Data presented as a percentage improvement compared to vehicle-treated mutant mice. All improvements at the 0.5 mg/kg/day dose were statistically significant ( $p < 0.01$ ).[\[1\]](#)

## Preclinical Experimental Protocol

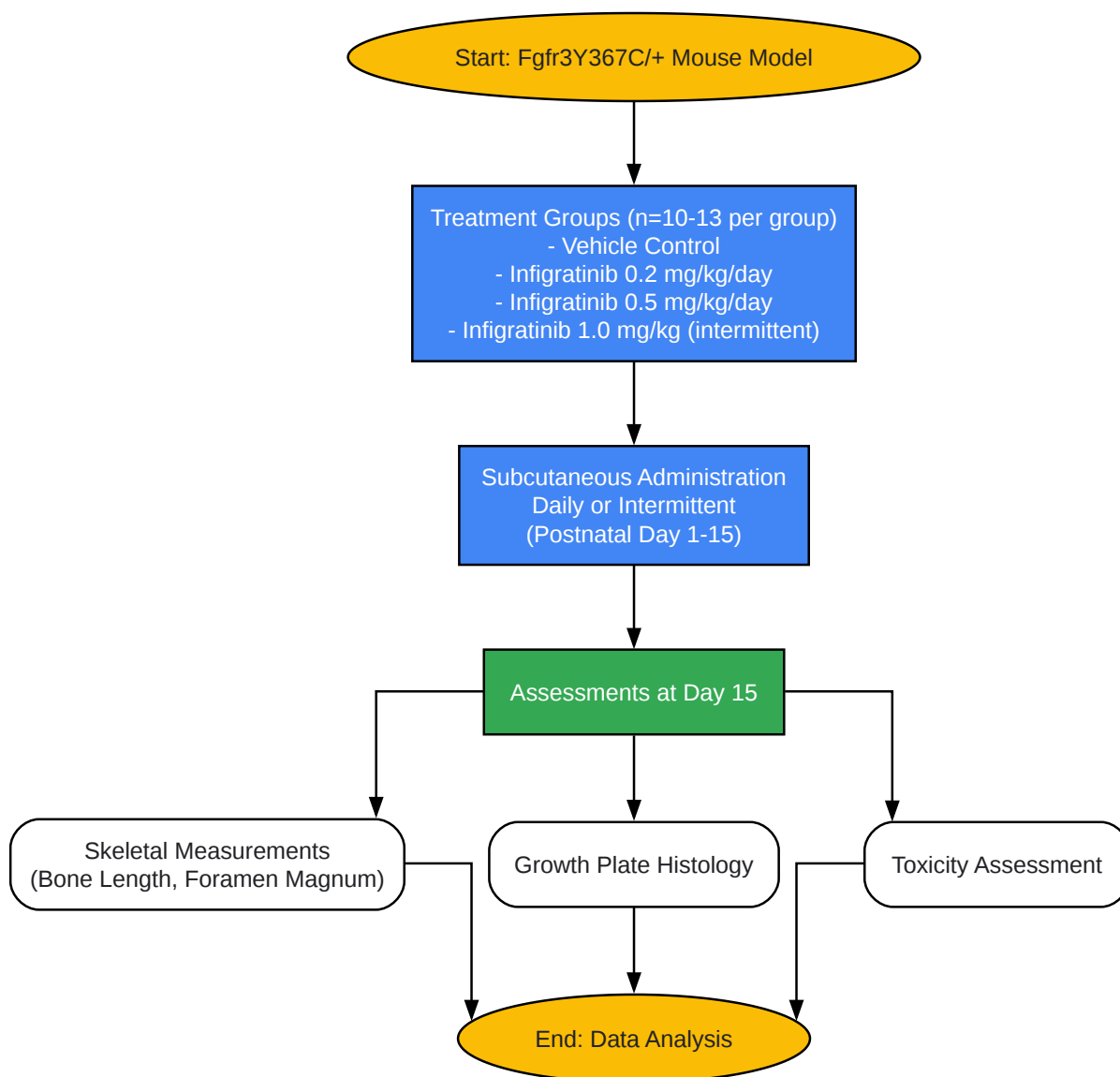
**Animal Model:** The Fgfr3Y367C/+ mouse model, which mimics the phenotype of human achondroplasia, was used.[\[1\]](#)

**Treatment Administration:** Infigratinib was administered via subcutaneous injections.[\[3\]](#)

**Dosing Regimen:** Mice were treated with daily doses of 0.2 mg/kg or 0.5 mg/kg, or an intermittent dose of 1 mg/kg every 3 days. Treatment began at postnatal day 1 and continued for 15 days.[\[3\]](#)

**Assessments:**

- **Skeletal Analysis:** Measurements of bone length (upper and lower limbs) and the foramen magnum were conducted.[\[1\]](#)
- **Histology:** The organization of the hypertrophic zone of the growth plate was examined to assess the effect of Infigratinib on chondrocyte differentiation.
- **Toxicity:** The general health and any signs of toxicity in the treated mice were monitored. No apparent toxicity was noted at the tested doses.[\[1\]](#)



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**Figure 2:** Experimental Workflow for the Preclinical Evaluation of Infigratinib.

## Clinical Research: The PROPEL Program

The clinical development of Infigratinib for achondroplasia is being conducted through the PROPEL program, which includes an observational study (PROPEL) and a Phase 2 interventional study (PROPEL 2).

## PROPEL 2 Clinical Trial Data

The PROPEL 2 study is a Phase 2, open-label, dose-escalation and dose-expansion trial designed to evaluate the safety and efficacy of oral Infigratinib in children with achondroplasia. The primary efficacy endpoint is the change from baseline in annualized height velocity (AHV). The following table summarizes the key efficacy data from the different dose cohorts of the PROPEL 2 trial.[\[1\]](#)[\[4\]](#)[\[5\]](#)

Cohort	Dose (oral, daily)	Mean Change from Baseline in AHV (cm/year)	Timepoint
Cohorts 1-3	0.016, 0.032, 0.064 mg/kg/day	Not statistically significant	-
Cohort 4	0.128 mg/kg/day	+1.52	-
Cohort 5	0.25 mg/kg/day	+2.51	12 months
Cohort 5	0.25 mg/kg/day	+2.50	18 months

In Cohort 5, the mean change from baseline in height Z-score was +0.54 ( $p < 0.001$ ) at 18 months, and there was a statistically significant improvement in body proportionality.[\[1\]](#) No treatment-related serious adverse events were reported in Cohort 5.

## PROPEL 2 Clinical Trial Protocol

**Study Design:** A Phase 2, prospective, open-label, dose-escalation, and dose-expansion study.[\[4\]](#)

**Participant Population:** Children aged 3 to 11 years with a clinical and molecular diagnosis of achondroplasia who have completed at least 6 months in the PROPEL observational study.[\[4\]](#)

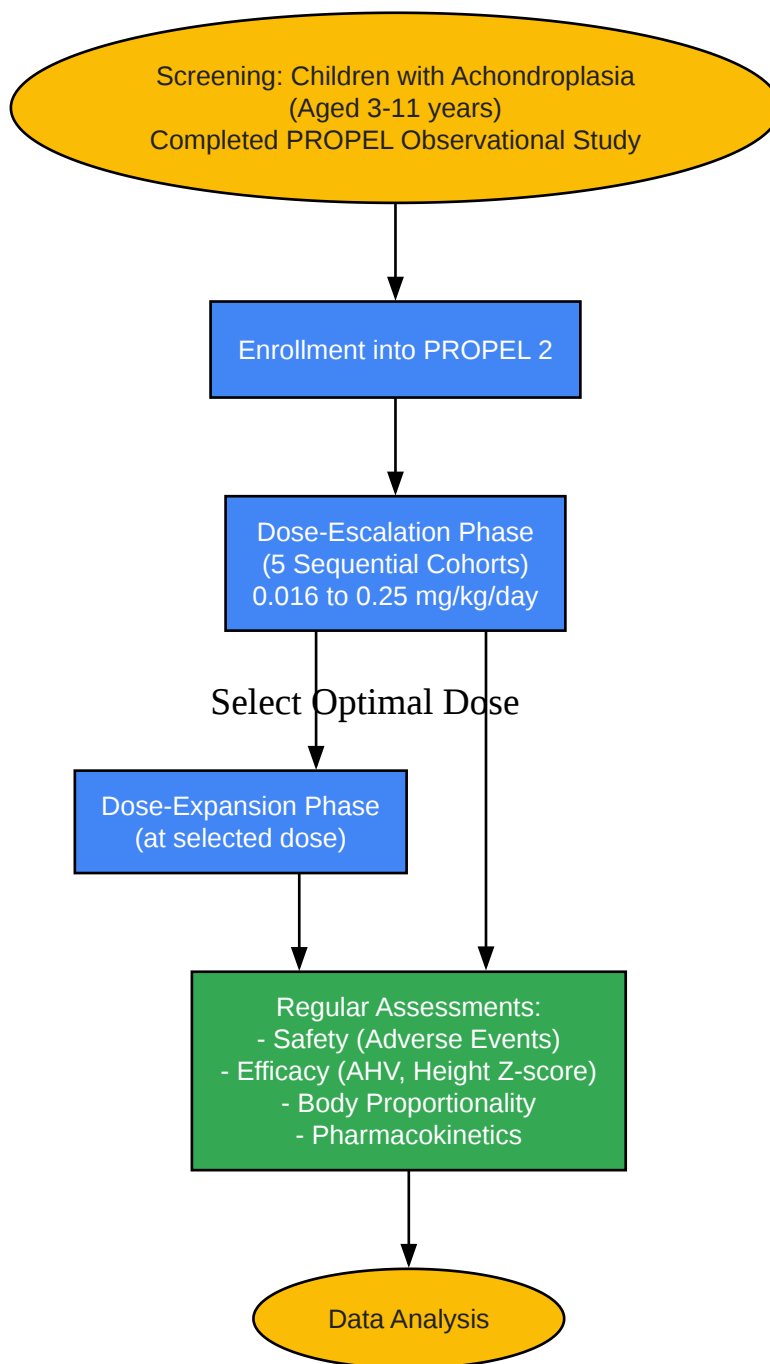
**Dosing Regimen:** The study consists of five sequential dose-escalation cohorts, with daily oral administration of Infigratinib at doses ranging from 0.016 mg/kg to 0.25 mg/kg.

**Primary Endpoints:**

- Safety: Incidence of treatment-emergent adverse events.[\[4\]](#)
- Efficacy: Change from baseline in annualized height velocity (AHV).[\[4\]](#)

## Secondary Endpoints:

- Change from baseline in height Z-score.
- Change from baseline in upper-to-lower body segment ratio.
- Pharmacokinetics of Infigratinib.[4]



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**Figure 3:** PROPEL 2 Clinical Trial Workflow.

## Conclusion

Infigratinib represents a targeted therapeutic approach for achondroplasia by directly inhibiting the overactive FGFR3, the root cause of the condition. Preclinical studies in a relevant mouse model have demonstrated its potential to improve skeletal growth. Furthermore, Phase 2 clinical trial data has shown a dose-dependent increase in annualized height velocity in children with achondroplasia, with a favorable safety profile at the doses tested. Ongoing and future clinical studies will be crucial in further defining the long-term efficacy and safety of Infigratinib as a potential treatment for achondroplasia.

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